Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride
Description
Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride is a heterocyclic amine salt featuring a 1,2,4-triazole ring linked to a methyl-substituted ethylamine backbone. This compound is characterized by its dihydrochloride salt form, which enhances aqueous solubility and stability for pharmaceutical or agrochemical applications . While lists its molecular formula as C₆H₄N₂OS (Molecular Weight: 152.18), this appears inconsistent with the expected structure (likely due to a data entry error). A more plausible formula would involve a triazole ring (C₂H₂N₃), ethylamine (C₂H₅N), and methyl group (CH₃), with two HCl molecules, suggesting a corrected molecular weight closer to 180–200 g/mol.
Properties
IUPAC Name |
N-methyl-2-(1,2,4-triazol-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.2ClH/c1-6-2-3-9-4-7-8-5-9;;/h4-6H,2-3H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROPDIFJDPQRIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=NN=C1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride typically involves the reaction of 4H-1,2,4-triazole with an appropriate alkylating agent. One common method involves the alkylation of 4H-1,2,4-triazole with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. The final product is typically obtained as a dihydrochloride salt to enhance its stability and solubility.
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-oxides of the triazole ring.
Reduction: Amine derivatives with reduced triazole ring.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride serves as a building block for synthesizing more complex molecules. Its structure allows for the modification and development of various pharmaceuticals and agrochemicals.
Biology
The compound is being investigated for its antimicrobial properties , particularly against fungi and bacteria. The inherent activity of triazole derivatives against pathogens makes it a candidate for further research in this area .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Activity Level | Reference |
|---|---|---|
| Candida albicans | Inhibitory | |
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Weak |
Medicine
This compound has potential applications in drug development , particularly as an antifungal and anticancer agent. Triazole derivatives have been widely studied for their ability to inhibit fungal growth and their role in cancer therapy .
Case Study: Antifungal Activity
Research has demonstrated that triazole compounds can effectively inhibit the growth of various fungi. A study showed that modifications to the triazole ring could enhance antifungal activity against resistant strains .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials that exhibit unique properties due to the presence of the triazole structure. Its solubility and reactivity make it valuable for creating formulations with specific characteristics .
Recent studies have indicated that this compound exhibits diverse biological activities. Its potential as an antimicrobial agent is particularly noteworthy.
Antimicrobial Properties
Research indicates that compounds containing the triazole ring can exhibit significant antimicrobial activity. This compound has been evaluated for its potential as both an antifungal and antibacterial agent due to the inherent properties of triazoles .
Mechanism of Action
The mechanism of action of Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets. In biological systems, the triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt essential biochemical pathways, leading to the compound’s antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
3-((4H-1,2,4-Triazol-4-yl)methyl)-1-(4-chlorophenyl)-4,4-dimethylpentan-3-ol
- Structure : A triazole derivative with a chlorophenyl group and a tertiary alcohol substituent.
- Application : A constituent of tebuconazole (≥95% purity), a fungicide used in agriculture .
- Key Differences: The bulky tert-pentanol group increases lipophilicity, favoring membrane penetration in fungal targets. Lacks the dihydrochloride salt, reducing water solubility compared to the target compound.
{[4-(2-Phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}amine Hydrochloride
2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine Dihydrochloride
- Structure : A triazole ring attached to a phenyl-ethylamine backbone, with dihydrochloride salt .
- Key Differences :
Structural and Functional Analysis Table
Research Findings and Implications
- Solubility and Bioavailability : The dihydrochloride form of the target compound likely offers superior water solubility compared to neutral triazole derivatives, making it advantageous for drug formulation .
- Structural Flexibility : Compounds with phenyl or phenethyl groups (e.g., entries 2.2 and 2.3) exhibit increased aromatic interactions but may suffer from metabolic instability due to cytochrome P450-mediated oxidation .
- Agrochemical vs. Pharmaceutical Use : Bulky substituents (e.g., chlorophenyl in tebuconazole) are common in agrochemicals for target-specific activity, while simpler amine salts are prioritized in pharmaceuticals for solubility and synthetic versatility .
Biological Activity
Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the alkylation of 4H-1,2,4-triazole with an appropriate alkylating agent, such as 2-chloroethylamine hydrochloride. The reaction is generally conducted in an organic solvent like ethanol or methanol under reflux conditions, followed by purification through recrystallization or chromatography .
Antimicrobial Properties
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. This compound has been investigated for its potential as an antifungal and antibacterial agent due to the inherent properties of triazoles .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Activity | Reference |
|---|---|---|
| Candida albicans | Inhibitory | |
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Weak |
Anticancer Potential
This compound has shown promise in cancer research. Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, related compounds have been reported to exhibit IC50 values as low as 52 nM against MCF-7 breast cancer cells . The mechanism involves cell cycle arrest and disruption of microtubule dynamics .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (nM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 | 52 | Apoptosis induction | |
| MDA-MB-231 | 74 | G2/M phase arrest | |
| Non-tumorigenic MCF-10A | Not significant | Selective toxicity |
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Enzyme Interaction : The triazole ring allows binding with metal ions and enzymes such as cytochrome P450, which are crucial for drug metabolism .
- Cell Signaling Modulation : This compound can influence signaling pathways by modulating kinases and phosphatases involved in cellular processes .
- Subcellular Localization : Targeting specific cellular compartments enhances its therapeutic efficacy and reduces toxicity in non-target cells .
Case Studies
Recent studies have highlighted the effectiveness of triazole derivatives in various biological contexts:
- A study demonstrated that certain triazole derivatives exhibited high antioxidant activity and inhibited metabolic enzymes like acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .
- Another investigation focused on the cytotoxic effects of triazole compounds against human malignant cell lines (MCF-7 and Bel-7402), revealing promising results for future drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
